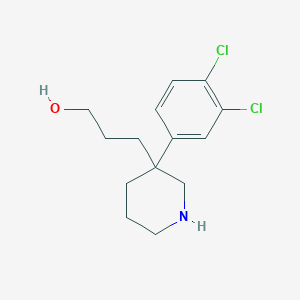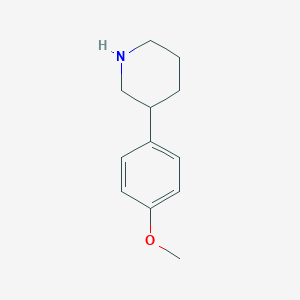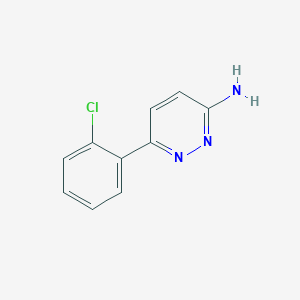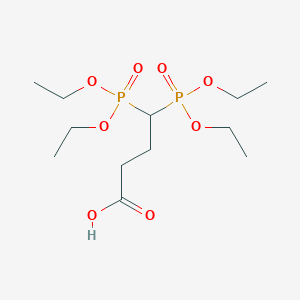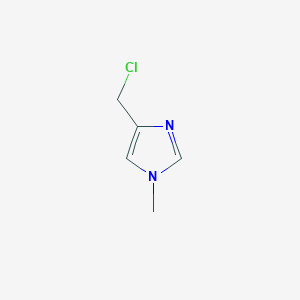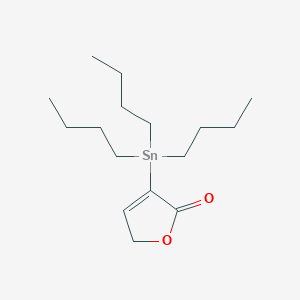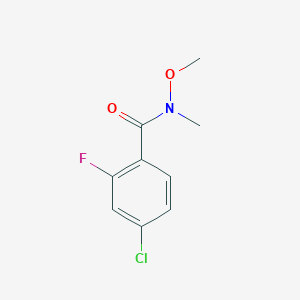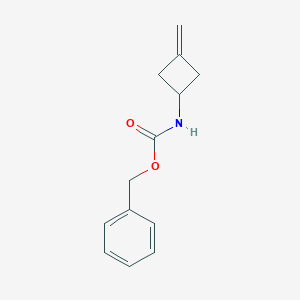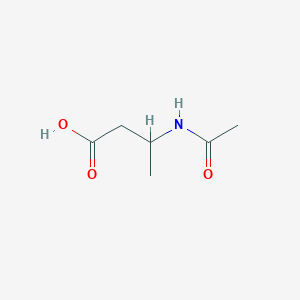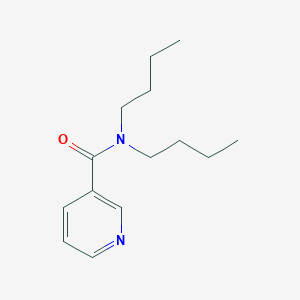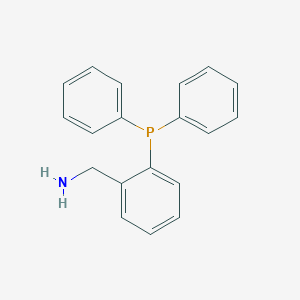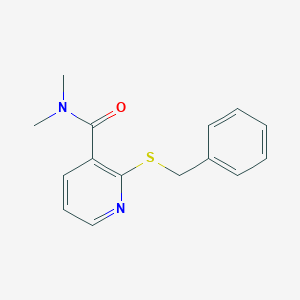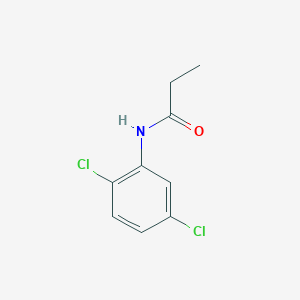
N-(2,5-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NDP, also known as dichlorpropamide, is a white crystalline powder that belongs to the class of amides. It is widely used in the pharmaceutical industry as a starting material for the synthesis of various drugs, including antidiabetic agents and antipsychotic drugs. NDP has also been studied extensively for its potential applications in the field of agriculture as a herbicide.
Applications De Recherche Scientifique
NDP has been the subject of extensive scientific research due to its potential applications in various fields. In the pharmaceutical industry, NDP has been used as a starting material for the synthesis of various drugs, including antidiabetic agents and antipsychotic drugs. NDP has also been studied extensively for its potential applications in the field of agriculture as a herbicide.
Mécanisme D'action
NDP acts as a herbicide by inhibiting the biosynthesis of auxin, a plant hormone that is essential for the growth and development of plants. NDP binds to the enzyme indole-3-acetic acid (IAA) amido synthetase, which is involved in the biosynthesis of auxin. By inhibiting this enzyme, NDP prevents the biosynthesis of auxin, leading to the death of the plant.
Effets Biochimiques Et Physiologiques
NDP has been shown to have various biochemical and physiological effects. In plants, NDP inhibits the biosynthesis of auxin, leading to the death of the plant. In animals, NDP has been shown to have antidiabetic effects by increasing insulin sensitivity and reducing blood glucose levels. NDP has also been shown to have antipsychotic effects by inhibiting the activity of dopamine receptors in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
NDP has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. NDP is also relatively inexpensive compared to other compounds used in lab experiments. However, NDP has some limitations, including its toxicity and potential for environmental contamination.
Orientations Futures
There are several future directions for research on NDP. One area of research is the development of new antidiabetic and antipsychotic drugs based on the structure of NDP. Another area of research is the development of new herbicides based on the mechanism of action of NDP. Additionally, research is needed to assess the environmental impact of NDP and develop strategies to mitigate its potential for environmental contamination.
In conclusion, NDP is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. NDP has been studied for its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully explore the potential of NDP in various fields.
Méthodes De Synthèse
The synthesis of NDP involves the reaction of 2,5-dichlorobenzoyl chloride with propionamide in the presence of a base such as triethylamine. The reaction results in the formation of NDP as a white crystalline solid with a yield of up to 85%.
Propriétés
Numéro CAS |
26320-48-9 |
|---|---|
Nom du produit |
N-(2,5-dichlorophenyl)propanamide |
Formule moléculaire |
C9H9Cl2NO |
Poids moléculaire |
218.08 g/mol |
Nom IUPAC |
N-(2,5-dichlorophenyl)propanamide |
InChI |
InChI=1S/C9H9Cl2NO/c1-2-9(13)12-8-5-6(10)3-4-7(8)11/h3-5H,2H2,1H3,(H,12,13) |
Clé InChI |
XZFDPOAJQUPNKG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
SMILES canonique |
CCC(=O)NC1=C(C=CC(=C1)Cl)Cl |
Autres numéros CAS |
26320-48-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



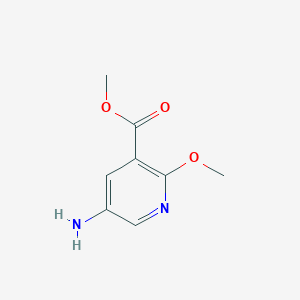
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
